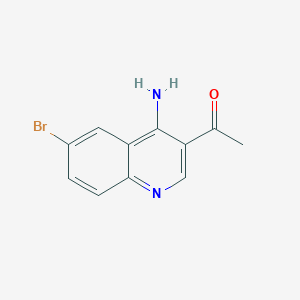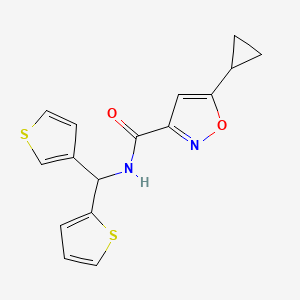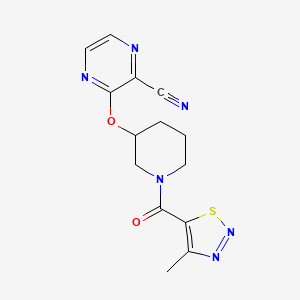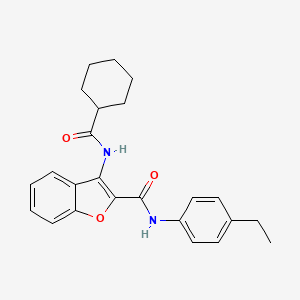
1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one, also known as ABQ, is a chemical compound that has been extensively studied for its potential use in scientific research. ABQ is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Quinolinone Derivatives : Research has focused on synthesizing a range of quinolinone derivatives, including those related to 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one, due to their potential cytotoxic activities against various cancer cell lines. These efforts aim to explore structure-activity relationships and develop new anticancer agents (Kadrić et al., 2014).
Antiplasmodial Activity : Certain quinoline derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The synthesis of these compounds, including ferrocene-chloroquine analogues, aims to address resistance to existing antimalarial drugs and develop more effective treatments (Beagley et al., 2003).
Chemical Synthesis Techniques
Development of New Synthetic Methodologies : Research into the chemistry of 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one and related compounds has led to the development of novel synthetic methodologies. For example, cobalt-catalyzed dimerization of aminoquinoline benzamides represents a new approach to constructing complex molecules, potentially useful in various synthetic applications (Grigorjeva & Daugulis, 2015).
properties
IUPAC Name |
1-(4-amino-6-bromoquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPDLSBRIRORKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)
![N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2747249.png)

![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)

![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)

![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)


